(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-7-19-13(18)15-10-5-3-9(4-6-10)8-11(14)12(16)17/h2-6,11H,1,7-8,14H2,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQWQZJSDOOVNK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Loading and Sequential Coupling
The compound is synthesized via Fmoc-based SPPS, leveraging Wang or Rink amide resins for carboxyl-terminal anchoring. The protocol involves:
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Resin Activation : Swelling Fmoc-Rink amide MBHA resin in DMF followed by Fmoc deprotection with 20% piperidine/DMF.
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Amino Acid Coupling : Sequential coupling of Fmoc-protected intermediates using DIC/Oxyma or HATU/DIEA as activators. For example, Fmoc-4-aminophenylalanine-OH is coupled to the resin, followed by selective deprotection of the para-aminophenyl group.
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Allyloxycarbonyl Introduction : The deprotected para-amine is reacted with allyl chloroformate (ClCOOCH₂CH=CH₂) in the presence of DIEA, forming the allyloxycarbonyl (Alloc) carbamate.
Key Conditions :
Solution-Phase Synthesis with Boc Protection
Stepwise Functionalization of L-Phenylalanine
This method avoids resin-based workflows, favoring Boc protection for the α-amino group:
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Boc Protection : Boc-L-phenylalanine is reacted with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10).
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Nitration and Reduction : The phenyl ring is nitrated at the para position using HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂/Pd-C) to yield Boc-4-aminophenylalanine.
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Carbamate Formation : The 4-amine is treated with allyl chloroformate and DIEA in dichloromethane, achieving >90% conversion.
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Deprotection : Boc removal with TFA/water (95:5) yields the target compound.
Optimization Notes :
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Nitration requires strict temperature control (<5°C) to avoid meta byproducts.
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Allyl chloroformate must be added dropwise to prevent exothermic side reactions.
Enzymatic Resolution for Stereochemical Purity
Kinetic Separation of Racemates
To ensure enantiomeric excess (>99%), acylase I or penicillin G acylase resolves racemic N-acetyl intermediates:
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Racemic Synthesis : 4-{[(allyloxy)carbonyl]amino}phenylalanine is acetylated using acetic anhydride.
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Enzymatic Hydrolysis : Acylase I selectively cleaves the L-enantiomer’s acetyl group, leaving the D-form intact.
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Separation : The free L-amino acid is isolated via ion-exchange chromatography.
Performance Metrics :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |
|---|---|---|---|---|
| SPPS (Fmoc) | 78–85 | ≥95 | Excellent | Moderate |
| Solution-Phase (Boc) | 65–72 | ≥90 | Good | High |
| Enzymatic Resolution | 60–68 | ≥99 | Excellent | Low |
Trade-offs :
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SPPS offers superior stereocontrol but requires specialized resin and equipment.
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Solution-phase synthesis is scalable but involves hazardous nitration steps.
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Enzymatic methods ensure high ee% but are cost-prohibitive for industrial use.
Critical Challenges and Mitigation Strategies
Racemization During Coupling
The α-amino group is prone to racemization under basic conditions. Mitigation includes:
Para-Regioselectivity in Electrophilic Substitutions
Competing meta/ortho byproducts are minimized by:
Purification of Hydrophilic Intermediates
Reverse-phase HPLC with C18 columns and 0.1% TFA/ACN gradients achieves >99% purity.
Industrial-Scale Considerations
Patent CN105085634A highlights a cost-effective route using:
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Economical Activators : DIC/Oxyma over HATU.
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Solvent Recycling : DMF and NMP are distilled and reused.
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Continuous Flow Nitration : Enhances safety and yield for para-substitution.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the allyloxycarbonyl group, yielding L-phenylalanine.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction will regenerate L-phenylalanine.
Scientific Research Applications
Chemistry: (2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid is used as a building block in organic synthesis. It serves as a protected amino acid derivative that can be incorporated into peptides and other complex molecules.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its unique structure allows for the investigation of how modifications to amino acids affect protein function.
Medicine: The compound has potential applications in drug development. It can be used to design prodrugs that release active pharmaceutical ingredients upon metabolic activation.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid involves its interaction with specific molecular targets. The allyloxycarbonyl group can be cleaved under physiological conditions, releasing L-phenylalanine. This process can be exploited in prodrug design, where the compound serves as a carrier for the active drug. The released L-phenylalanine can then participate in various metabolic pathways, influencing cellular functions.
Comparison with Similar Compounds
Substituent Diversity on the Phenyl Ring
The biological and physicochemical properties of phenylalanine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing vs.
- Biological Activity: Nitrogen mustards (e.g., Melphalan) exhibit alkylating properties critical for DNA crosslinking, whereas thiazole-containing analogs show antimycobacterial activity through unknown mechanisms .
Physicochemical Properties
- Solubility : The allyloxycarbonyl group increases lipophilicity compared to sulfated tyrosine (logP ~1.69 for the target vs. highly hydrophilic sulfated tyrosine) .
- Stability : Carbamates (target compound) are hydrolytically stable under physiological conditions but cleavable enzymatically, making them suitable for controlled release . In contrast, azo groups (e.g., phenyldiazenyl derivatives) are prone to reductive cleavage .
Biological Activity
(2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid, commonly referred to as a synthetic amino acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 188.18 g/mol. The chemical structure can be represented by the following SMILES notation: C=CCOC(=O)NCC(N)C(=O)O.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₂O₄ |
| Molecular Weight | 188.18 g/mol |
| CAS Number | 197169-71-4 |
Synthesis
The synthesis of this compound typically involves the coupling of amino acids with prop-2-en-1-yloxycarbonyl derivatives. The reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC).
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The prop-2-en-1-yloxycarbonyl group enhances its reactivity, allowing it to form covalent bonds with target molecules, potentially modulating their activity.
Pharmacological Studies
Research indicates that analogs of this compound exhibit significant binding affinity for specific receptors. For instance, studies have shown that related compounds can act as antagonists for the EP3 receptor, which is involved in inflammatory responses .
Case Study: In Vivo Efficacy
A series of studies evaluated the in vivo efficacy of these compounds in rat models after oral administration. Results indicated that certain derivatives demonstrated favorable pharmacokinetic profiles, including stability in liver microsomes and effective bioavailability .
Comparative Analysis with Related Compounds
To provide a clearer picture of the biological activity, a comparison table is presented below:
| Compound Name | Binding Affinity (EP Receptors) | In Vivo Efficacy | Stability in Liver Microsomes |
|---|---|---|---|
| This compound | High | Positive | High |
| Analog 1 | Moderate | Negative | Moderate |
| Analog 2 | High | Positive | Low |
Q & A
Q. What are the optimal synthetic routes for (2S)-2-amino-3-(4-{[(prop-2-en-1-yloxy)carbonyl]amino}phenyl)propanoic acid?
- Methodological Answer : The synthesis typically involves coupling a Boc-protected amino acid intermediate with a propenyloxy carbonyl group. Key steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps .
- Coupling reaction : React the Boc-protected intermediate with allyl chloroformate under anhydrous conditions (e.g., dichloromethane/DMF) at 0–5°C to minimize hydrolysis .
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization and purification via reverse-phase HPLC .
- Critical parameters : Solvent choice (THF/water mixtures for solubility), reaction time (2–4 hours), and temperature control (0–25°C) significantly affect yield and purity .
Q. How can researchers verify the stereochemical integrity of the compound during synthesis?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (>98%) .
- Circular Dichroism (CD) : Compare the CD spectrum with reference standards to validate the (2S) configuration .
- X-ray crystallography : Resolve the crystal structure if single crystals are obtainable, as demonstrated for related amino acid derivatives .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR in DMSO-d6 to confirm the presence of the propenyloxy carbonyl group (δ 4.6–5.2 ppm for allylic protons) and aromatic protons (δ 7.2–7.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Use electrospray ionization (ESI) in positive ion mode to validate the molecular ion [M+H]+ .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Systematic parameter screening : Vary solvents (THF vs. DMF), bases (LiOH vs. NaHCO3), and coupling agents (DCC vs. EDC) to identify optimal conditions .
- Byproduct analysis : Use LC-MS to detect side products (e.g., hydrolyzed carbamate or racemized amino acid) and adjust reaction conditions accordingly .
- Reproducibility protocols : Standardize inert atmosphere conditions (argon/nitrogen) to prevent oxidation of the allyl group, which can reduce yields by 10–15% .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs) based on the compound’s stereochemistry .
- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip to measure real-time binding kinetics (Ka/Kd) .
- Fluorescence polarization assays : Label the compound with a fluorophore (e.g., FITC) to quantify competitive binding in vitro .
Q. How can the compound’s stability under physiological conditions be evaluated?
- Methodological Answer :
- pH-dependent stability studies : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via HPLC over 24–72 hours .
- Plasma stability assays : Expose the compound to human plasma and quantify remaining intact compound using LC-MS/MS .
- Light/heat stress testing : Accelerate degradation under UV light (254 nm) or 40–60°C to identify vulnerable functional groups (e.g., allyl carbamate hydrolysis) .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer :
- LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients, critical for assessing membrane permeability .
- pKa prediction : Apply QSPR models (e.g., Epik) to determine ionization states at physiological pH .
- Solubility modeling : Utilize COSMO-RS to predict solubility in aqueous and organic solvents, guiding formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
